

An In-depth Technical Guide to the Chemical Properties of 5-Maleimidovaleric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Maleimidovaleric acid

Cat. No.: B1664633

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of **5-Maleimidovaleric acid**, a key heterobifunctional crosslinker in bioconjugation chemistry. The information is intended to support researchers in the fields of drug development, diagnostics, and materials science.

Core Chemical Properties

5-Maleimidovaleric acid, also known as 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, is a chemical compound widely utilized as a crosslinking reagent.^{[1][2][3][4]} Its structure incorporates two key functional groups: a maleimide group and a terminal carboxylic acid, connected by a five-carbon aliphatic chain.^{[2][4]} This dual functionality allows for the sequential or simultaneous conjugation of different molecules.

The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, forming a stable thioether linkage.^{[2][5]} The carboxylic acid group can be activated to react with primary amines, forming a stable amide bond.^{[2][4]}

Table 1: Physicochemical Properties of **5-Maleimidovaleric Acid**

Property	Value	Source(s)
CAS Number	57078-99-6	[1][2][3][4]
Molecular Formula	C9H11NO4	[1][3]
Molecular Weight	197.19 g/mol	[1][3]
Appearance	Off-white to yellow solid/powder	[3][4][6]
Melting Point	84-85 °C	[3][4][6]
Boiling Point	400.7 ± 28.0 °C (Predicted)	[3][4][6]
Density	1.334 ± 0.06 g/cm ³ (Predicted)	[3][4][6]
pKa	4.67 ± 0.10 (Predicted)	[3][4][6]
Solubility	Soluble in DMSO, DCM, DMF	[7][8]
Storage	Sealed in a dry place at room temperature or -20°C	[1][3][7][8]

Reactivity and Stability

The utility of **5-Maleimidovaleric acid** stems from the specific reactivity of its two functional groups.

The maleimide group undergoes a Michael addition reaction with thiol groups. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[5] Below this range, the reaction is slow, and above this range, the maleimide ring becomes increasingly susceptible to hydrolysis. The reaction results in the formation of a stable thiosuccinimide linkage.[5]

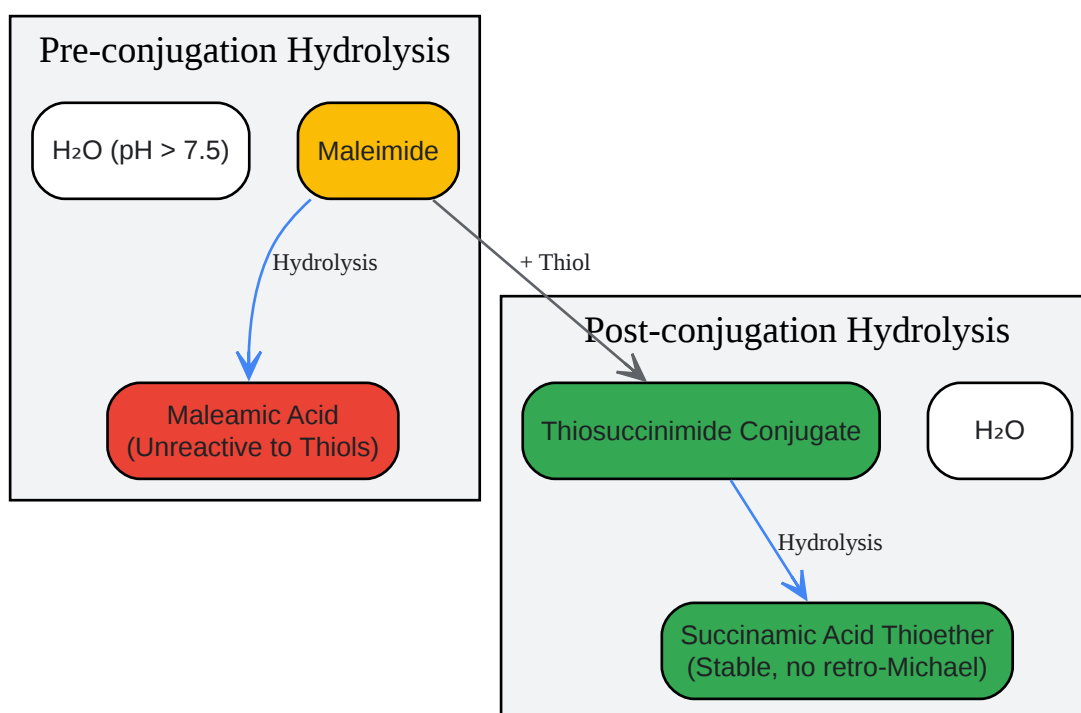
The terminal carboxylic acid can be activated using standard carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[2] The resulting activated ester (e.g., an NHS ester) readily reacts with primary amines to form a stable amide bond.[7]

A critical consideration when working with maleimides is their stability in aqueous solutions. The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid

derivative.[5] This hydrolysis product is unreactive towards thiols.[5] The rate of hydrolysis increases with pH.[5] Therefore, it is recommended to avoid storing maleimide-containing compounds in aqueous solutions for extended periods.[5]

Interestingly, after conjugation to a thiol, the resulting thiosuccinimide ring can also undergo hydrolysis.[9][10] This post-conjugation hydrolysis can be beneficial, as the ring-opened succinamic acid thioether is stable and no longer susceptible to retro-Michael reactions, which can lead to deconjugation.[5][11] This characteristic is particularly important in the development of stable antibody-drug conjugates (ADCs).[11] In fact, strategies exist to intentionally increase the rate of hydrolysis after conjugation to enhance the stability of the bioconjugate.[9][10]

Figure 1. Reaction scheme of **5-Maleimidovaleric acid**'s functional groups.



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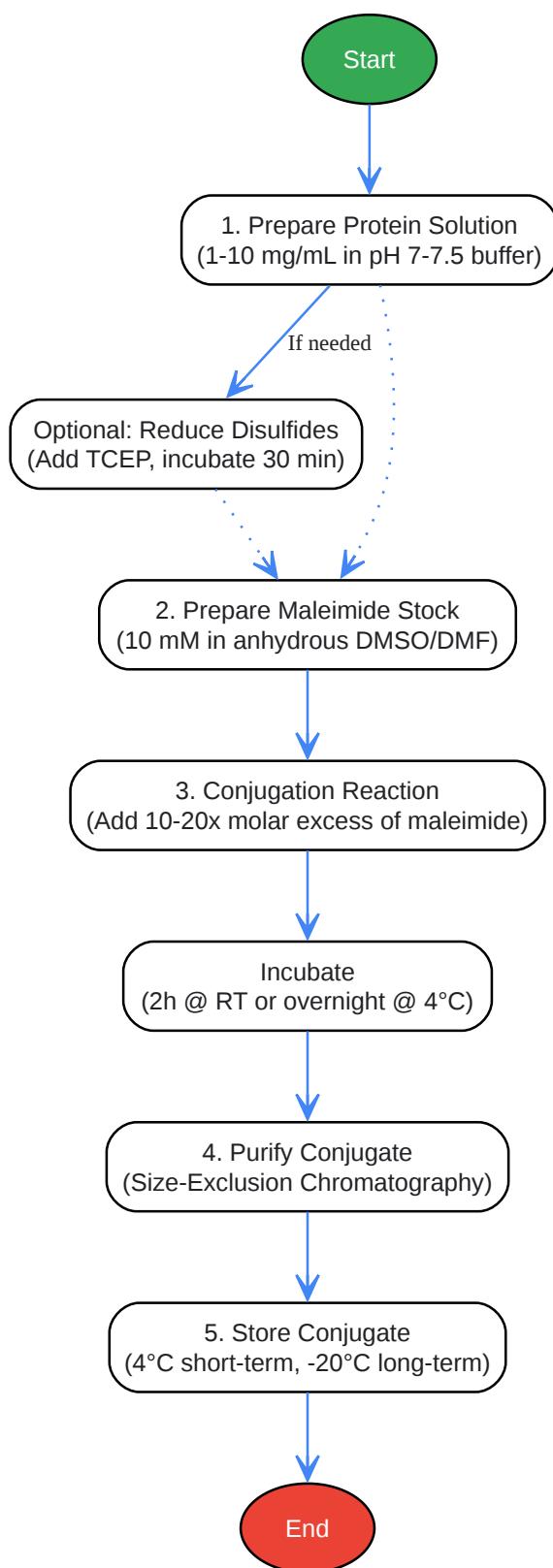
Figure 2. Hydrolysis pathways for the maleimide ring.

Experimental Protocols

The following is a generalized protocol for the conjugation of a thiol-reactive maleimide compound to a protein, such as an antibody.

- Protein (e.g., antibody) to be labeled (1-10 mg/mL)
- **5-Maleimidovaleric acid** (or other maleimide derivative)
- Conjugation Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris)
- Anhydrous DMSO or DMF
- (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
- Purification column (e.g., size-exclusion chromatography)
- Inert gas (e.g., nitrogen or argon)
- Protein Preparation:
 - Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
 - If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.
 - Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature to prevent re-oxidation of the thiols.[\[12\]](#)
- Maleimide Stock Solution Preparation:
 - Allow the vial of **5-Maleimidovaleric acid** to warm to room temperature.
 - Prepare a 10 mM stock solution by dissolving the maleimide in anhydrous DMSO or DMF. [\[12\]](#) Vortex briefly to ensure it is fully dissolved.
 - This solution should be prepared immediately before use due to the potential for hydrolysis.[\[12\]](#)
- Conjugation Reaction:

- While gently stirring or vortexing the protein solution, add the maleimide stock solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[\[12\]](#)
- Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
- Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C.
- Purification:
 - Remove the excess, unreacted maleimide reagent and any byproducts using a size-exclusion chromatography column appropriate for the size of the protein conjugate.
 - Elute the conjugate using a suitable buffer (e.g., PBS).
- Storage:
 - For short-term storage (up to one week), keep the purified conjugate at 2-8 °C, protected from light.
 - For long-term storage, add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[\[12\]](#) For storage at -20 °C, glycerol can be added to a final concentration of 50%.[\[12\]](#)



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Figure 3. General workflow for protein conjugation with a maleimide reagent.

Applications in Drug Development

5-Maleimidovaleric acid and similar heterobifunctional linkers are crucial in the field of bioconjugation.[13][14] Their primary application is in the synthesis of antibody-drug conjugates (ADCs).[15] In this context, the linker connects a monoclonal antibody, which provides targeting specificity for cancer cells, to a potent cytotoxic drug. The stability of the linkage, particularly after hydrolysis of the thiosuccinimide ring, is vital to prevent premature drug release and off-target toxicity.[11]

Safety Information

Based on available Safety Data Sheets (SDS) for **5-Maleimidovaleric acid** and related compounds, the following hazards and precautions should be noted.

- Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[1][8] Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. [16] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1][16]
- Handling: Handle in accordance with good industrial hygiene and safety practices.[17][18] Use in a well-ventilated area. Avoid contact with skin, eyes, or clothing.[17]
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][17][18]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 5-Maleimidovaleric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664633#5-maleimidovaleric-acid-chemical-properties]

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